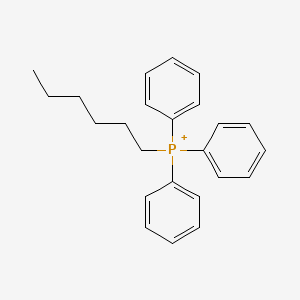
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide is a chemical compound with the molecular formula C8H9Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide typically involves the bromination of 1-(6-methoxypyridin-3-yl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
科学研究应用
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide
- 5-Acetyl-2-bromopyridine
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide
Uniqueness
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and bromine at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
CAS 编号 |
1377962-48-5 |
|---|---|
分子式 |
C8H9Br2NO2 |
分子量 |
310.97 g/mol |
IUPAC 名称 |
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8-3-2-6(5-10-8)7(11)4-9;/h2-3,5H,4H2,1H3;1H |
InChI 键 |
GRKYXKHWXUYLMG-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C(=O)CBr.Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8727583.png)
![1-(7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B8727595.png)
![5-[4-(2-Hydroxyethyl)-1-piperazinyl]-N-methyl-2-nitrobenzamide](/img/structure/B8727598.png)

![7-[(2-bromoallyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B8727606.png)





![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8727636.png)



